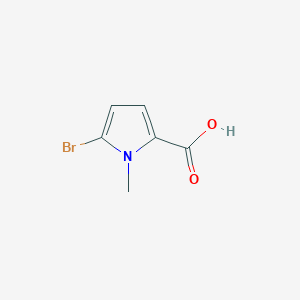

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Description

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 28383-57-5) is a halogenated pyrrole derivative characterized by a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 2-position of the pyrrole ring. Its molecular formula is C₆H₆BrNO₂, with a molecular weight of 218.03 g/mol. This compound is used as a building block in medicinal chemistry and materials science, particularly in cross-coupling reactions and as a precursor for bioactive molecules .

Key properties include:

Properties

IUPAC Name |

5-bromo-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-4(6(9)10)2-3-5(8)7/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYXJNNPHVMPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615580 | |

| Record name | 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865186-82-9 | |

| Record name | 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Method

- Starting Material : 1-Methyl-1H-pyrrole-2-carboxylic acid

- Reagent : Bromine or N-bromosuccinimide (NBS)

- Solvent : Acetic acid or dichloromethane

- Temperature : Room temperature or controlled heating

- Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid in a suitable solvent.

- Add bromine or N-bromosuccinimide gradually while stirring.

- Maintain the reaction mixture at room temperature for a specified duration (usually around 30 minutes to 1 hour).

- Quench the reaction with water and extract the organic layer.

- Purify the product through recrystallization or chromatography.

Yield : Typical yields range from 60% to 70% depending on reaction conditions and purification methods employed.

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The following techniques are often implemented:

Continuous Flow Synthesis

- Advantages : Improved yield, reduced reaction time, and better control over reaction conditions.

- Use a continuous flow reactor to mix reactants in real-time.

- Monitor temperature and pressure to optimize reaction conditions.

- Employ automated systems for precise control over reagent addition.

Purification Techniques

After synthesis, purification is crucial to obtain high-purity products. Common methods include:

Recrystallization

- Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

Chromatography

- Utilize column chromatography with silica gel as the stationary phase to separate impurities based on polarity.

Reaction Mechanism Analysis

The bromination mechanism involves electrophilic aromatic substitution, where the bromine atom selectively attacks the pyrrole ring at the 5-position due to the electron-donating effects of the nitrogen atom.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Reagent | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | 1-Methyl-1H-pyrrole-2-carboxylic acid | Bromine/NBS | 60-70 | Simple and effective for lab-scale synthesis |

| Continuous Flow | 1-Methyl-1H-pyrrole-2-carboxylic acid | Bromine/NBS | >70 | Scalable method with enhanced efficiency |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrole derivatives depending on the nucleophile used.

Oxidation Reactions: Products include oxidized pyrrole derivatives such as pyrrole-2,5-dicarboxylic acid.

Reduction Reactions: Products include reduced derivatives such as 5-bromo-1-methyl-1H-pyrrole-2-methanol.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of pyrrole derivatives followed by carboxylation processes. This compound serves as a precursor for various derivatives that are explored for their biological activities, including antimicrobial and anticancer properties.

Synthesis Methodology

A common synthetic route involves:

- Starting with 1-methylpyrrole.

- Bromination using N-bromosuccinimide.

- Subsequent carboxylation to yield the acid form .

Antimicrobial Activity

Research indicates that compounds derived from pyrrole structures exhibit notable antimicrobial properties. A study demonstrated that 5-bromo derivatives possess significant activity against various bacterial strains, suggesting their potential as new antibiotic agents .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

Material Science Applications

The compound has been utilized in the development of advanced materials due to its unique structural properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Polymer Composites

Incorporating this compound into polymer composites has shown improvements in conductivity and thermal properties, which are crucial for applications in electronics and aerospace industries .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated a significant reduction in bacterial growth (up to 90%) at specific concentrations, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptotic cells, suggesting mechanisms that warrant further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

4-Bromo-1H-pyrrole-2-carboxylic Acid (CAS: 27746-02-7)

- Structural Differences : Bromine at the 4-position instead of 5; lacks the 1-methyl group.

- Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 16.0028 Å, b = 4.9046 Å, c = 8.2367 Å, and β = 93.199° .

- Similarity Score : 0.94 compared to the target compound, indicating high structural overlap .

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)

- Structural Differences : Chlorine replaces bromine; fused pyridine ring instead of pyrrole.

- Synthesis : Obtained in 71% yield via palladium-catalyzed coupling .

- Applications : Used in kinase inhibitor development due to enhanced electron-withdrawing effects from chlorine .

3-Bromo-1-methyl-1H-pyrrole-2-carboxylic Acid

Functional Group Modifications

Methyl 5-Bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1196-07-2)

- Structural Differences : Carboxylic acid is esterified to a methyl ester.

- Properties : Higher lipophilicity (logP) compared to the acid form, improving membrane permeability .

- Molecular Weight : 218.05 g/mol .

1-Methyl-2-pyrrolecarboxylic Acid (CAS: 634-97-9)

Heterocyclic Analogs

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS: 1222175-20-3)

- Structural Differences : Fused pyridine ring at the 2,3-position.

- Applications : Used in experimental phasing of macromolecules due to strong X-ray scattering from bromine .

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c)

Physical Properties

Biological Activity

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.

- Molecular Formula : C₆H₆BrNO₂

- Molecular Weight : 204.021 g/mol

- Physical State : Solid

- Density : 1.7 g/cm³

- Boiling Point : Approximately 332.8 °C at 760 mmHg

The biological effects of this compound are largely attributed to its ability to interact with various enzymes and proteins. The bromine atom and carboxylic acid group enhance its binding affinity, allowing it to modulate the activity of key biomolecules:

- Enzyme Interaction : It has been shown to interact with kinases and polymerases, influencing their catalytic functions.

- Cell Signaling : The compound affects cellular signaling pathways, which can lead to alterations in gene expression and metabolic processes.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated activity against various pathogens, including:

- Gram-positive Bacteria : The compound has been effective against methicillin-resistant Staphylococcus epidermidis (MRSE) and Staphylococcus aureus (MSSA), with minimum inhibitory concentrations (MIC) reported as low as 0.125 μg/mL for MSSA .

| Pathogen | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. epidermidis | 8 |

| Methicillin-susceptible S. aureus | 0.125 |

| Methicillin-resistant S. aureus | 0.13–0.255 |

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary results suggest that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies

-

Study on Hepatitis B Virus (HBV) Inhibition :

- Research involving pyrrole-scaffold compounds, including derivatives similar to this compound, demonstrated their potential as capsid assembly modulators for HBV. Molecular dynamics simulations indicated strong binding interactions with HBV core proteins, suggesting a pathway for therapeutic development against viral infections .

- Antituberculosis Activity :

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

- Organic Synthesis : It is utilized to construct complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry : Researchers are exploring its derivatives for enhanced therapeutic properties, particularly in developing new antibiotics and anticancer agents.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid?

- Methodology : Dissolve the compound in a mixed solvent system (e.g., 80% ethanol and 20% ethyl acetate) and allow slow evaporation at room temperature to obtain high-purity crystals. Anisotropic refinement of non-hydrogen atoms and riding models for hydrogen atoms (C–H = 0.95 Å, O–H = 0.84 Å, N–H = 0.88 Å) ensure accurate structural determination. Multi-scan absorption corrections (e.g., CrysAlis PRO) mitigate data collection artifacts .

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for structural elucidation of brominated pyrrole derivatives?

- Methodology : Use a fine-focus sealed tube X-ray source with graphite monochromators (λ = 0.71073 Å). Collect data at 293 K with φ and ω scans. Refine structures using SHELXL, which supports anisotropic displacement parameters for non-H atoms and riding models for H atoms. Validate results with R-factors (e.g., R1 < 0.05) and data-to-parameter ratios > 12.0 .

Q. What hydrogen-bonding motifs are characteristic of brominated pyrrole carboxylic acids?

- Methodology : Analyze intermolecular interactions using graph-set notation. For example, N–H⋯O and O–H⋯O bonds in 1H-pyrrole-2-carboxylic acid form centrosymmetric dimers (R2<sup>2</sup>(10) and R2<sup>2</sup>(8) motifs). Bromine and methyl substituents may alter packing by steric or electronic effects, which can be quantified via Hirshfeld surface analysis .

Advanced Research Questions

Q. How do bromine and methyl substituents influence the electronic structure and reactivity of pyrrole-2-carboxylic acid derivatives?

- Methodology : Perform density functional theory (DFT) calculations to map molecular electrostatic potential (MESP) surfaces. Compare experimental bond lengths (e.g., C–Br = 1.89–1.92 Å) and angles with theoretical values. Substituents may reduce nucleophilicity at the pyrrole ring but enhance electrophilic aromatic substitution at specific positions .

Q. What strategies resolve contradictions in crystallographic data for structurally similar bromopyrrole derivatives?

- Methodology : Cross-validate lattice parameters (e.g., monoclinic vs. orthorhombic systems) using high-resolution datasets (θ > 25°). Discrepancies in unit cell dimensions (e.g., β angles varying by ±1°) may arise from temperature-dependent polymorphism. Employ twin refinement in SHELXL for overlapping diffraction spots .

Q. How can researchers design biological activity assays for brominated pyrrole derivatives?

- Methodology : Prioritize targets based on structural analogs (e.g., antitumor or kinase-inhibiting pyrroles). Use docking simulations to predict binding to active sites (e.g., ATP-binding pockets). Synthesize derivatives with varying halogen/methyl positions and test cytotoxicity against cancer cell lines (e.g., IC50 assays), correlating activity with substituent electronic profiles .

Methodological Notes

- SHELX Refinement : Prioritize SHELXL for small-molecule refinement due to robust handling of twinning and high-resolution data. Use SHELXE for experimental phasing in low-symmetry space groups .

- Bioactivity Testing : Combine SC-XRD with NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) to confirm substituent effects on ring currents and tautomerism before assay design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.